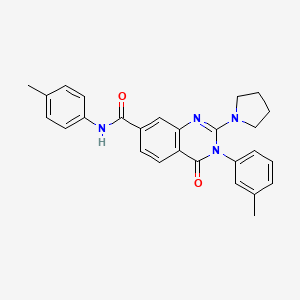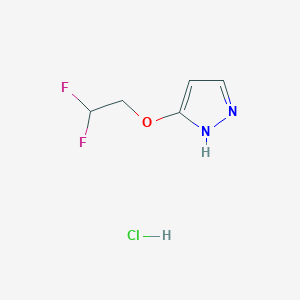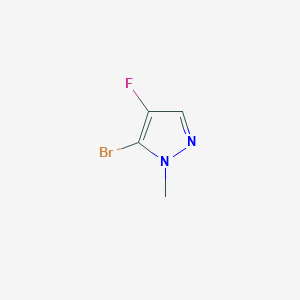
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O2 and its molecular weight is 438.531. The purity is usually 95%.
The exact mass of the compound 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Quinazolinone and thiazolidinone derivatives, including compounds with structural similarities to the one , have been synthesized and evaluated for their antimicrobial properties. Research by Desai, Dodiya, and Shihora (2011) demonstrated that a series of these compounds exhibited significant in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural elucidation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectra, indicating a methodological approach to understanding their chemical properties and potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antileukemic Activity
Compounds related to quinazolines have been synthesized and shown to possess anticancer and antileukemic activities. Anderson et al. (1988) synthesized a series of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, demonstrating in vivo activity against P388 lymphocytic leukemia. This study highlights the potential of structurally complex quinazoline derivatives in cancer research, offering a foundation for the development of new therapeutic agents (Anderson, Heider, Raju, & Yucht, 1988).
Anticonvulsant, Antinociceptive, and Anti-inflammatory Applications
The organocatalytic synthesis of quinoline-triazoyl carboxamides has been explored for their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. Wilhelm et al. (2014) reported the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, showing effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, as well as demonstrating antinoceptive and anti-inflammatory properties. This research underscores the versatility of quinazoline derivatives in addressing a range of physiological conditions (Wilhelm et al., 2014).
Synthesis and Pharmacological Evaluation
Further studies have focused on the synthesis and pharmacological evaluation of heterocyclic carboxamides, including quinazoline derivatives, as potential antipsychotic agents. Norman et al. (1996) prepared analogues and evaluated them for their binding to dopamine and serotonin receptors, demonstrating the potential of these compounds in psychiatric disorder treatment. Such research points to the broad applicability of quinazoline derivatives in developing new medications for mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Propriétés
IUPAC Name |
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-18-8-11-21(12-9-18)28-25(32)20-10-13-23-24(17-20)29-27(30-14-3-4-15-30)31(26(23)33)22-7-5-6-19(2)16-22/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYSVWXEVMYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=CC(=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)






![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
